N-(5-(Benzylamino)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(5-(Benzylamino)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Benzylamino)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves a multi-step process. One common method includes the following steps:
Formation of 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the benzylamino group: This step involves the nucleophilic substitution reaction where the thiadiazole ring is treated with benzylamine.
Acylation: The final step is the acylation of the benzylamino-substituted thiadiazole with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Benzylamino)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-(5-(Benzylamino)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(Benzylamino)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-(Benzylamino)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: can be compared with other thiadiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
109853-22-7 |
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Molecular Formula |
C17H16N4OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H16N4OS/c22-15(11-13-7-3-1-4-8-13)19-17-21-20-16(23-17)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)(H,19,21,22) |
InChI Key |
RYUDHPMIVLIYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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